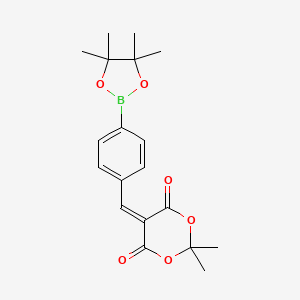

2,2-Dimetil-5-(4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)bencilideno)-1,3-dioxano-4,6-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C19H23BO6 and its molecular weight is 358.2. The purity is usually 95%.

BenchChem offers high-quality 2,2-Dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block:

This compound serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules through various coupling reactions such as the Suzuki-Miyaura reaction. This reaction is particularly important for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other bioactive compounds.

Table 1: Key Reactions Involving the Compound

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki-Miyaura | Cross-coupling reaction for carbon-carbon bond formation | Synthesis of pharmaceuticals |

| Stille Coupling | Another method for forming carbon-carbon bonds | Development of advanced materials |

| Heck Reaction | A coupling reaction used in organic synthesis | Production of agrochemicals and fine chemicals |

Medicinal Chemistry

Pharmaceutical Development:

The compound is significant in the design of new pharmaceutical agents. Its ability to enhance biological activity and specificity makes it a valuable tool in drug discovery. Research indicates that derivatives of this compound can act as inhibitors for various biological targets.

Case Study: Inhibition of Dihydrofolate Reductase

Recent studies have demonstrated that compounds structurally similar to 2,2-Dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)-1,3-dioxane-4,6-dione exhibit strong inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This suggests potential applications in treating cancers and bacterial infections where DHFR is a target .

Material Science

Advanced Materials Formulation:

In material science, this compound is utilized in the development of polymers and coatings that require specific thermal and mechanical properties. The incorporation of boron-containing moieties enhances material performance.

Applications in Coatings

Research has shown that polymers derived from this compound exhibit improved durability and resistance to environmental factors compared to traditional materials. This makes them suitable for applications in automotive and aerospace industries.

Catalysis

Ligand in Catalytic Processes:

The compound acts as a ligand in various catalytic processes. Its boron atom can coordinate with transition metals such as palladium or nickel to form active catalysts for organic transformations.

Table 2: Catalytic Applications

| Catalyst Type | Metal Used | Reaction Type | Application Area |

|---|---|---|---|

| Palladium Complex | Palladium | Suzuki-Miyaura Coupling | Pharmaceutical synthesis |

| Nickel Complex | Nickel | Cross-coupling reactions | Fine chemical production |

Analytical Chemistry

Development of Sensors:

This compound is also employed in the development of sensors and probes for detecting specific analytes. Its unique chemical properties enhance the sensitivity and accuracy of measurements.

Case Study: Sensor Development

Research has indicated that sensors utilizing this compound can detect trace levels of pollutants with high precision. This application is particularly relevant in environmental monitoring and safety assessments.

Actividad Biológica

2,2-Dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)-1,3-dioxane-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₂₃BNO₄

- Molecular Weight : 321.29 g/mol

- CAS Number : [Insert CAS number if available]

The presence of a dioxaborolane moiety suggests potential interactions with biological systems that could be explored for therapeutic applications.

Anticancer Properties

Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer activity. For instance:

- Mechanism of Action : The dioxaborolane moiety may interfere with cellular signaling pathways involved in cancer cell proliferation and survival. Studies have shown that similar compounds induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

- Case Studies : In vitro studies demonstrated that derivatives of dioxaborolane significantly reduced the viability of breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) by inducing cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

- Research Findings : A study reported that a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Toxicological Profile

Understanding the safety profile is crucial for any potential therapeutic application:

- Acute Toxicity : Toxicological assessments indicate that while the compound exhibits some toxicity in high doses, it is generally well-tolerated at therapeutic levels. The primary concerns are dermal and oral toxicity as indicated by safety data sheets .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃BNO₄ |

| Molecular Weight | 321.29 g/mol |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Acute Toxicity | Harmful if swallowed |

Propiedades

IUPAC Name |

2,2-dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO6/c1-17(2)18(3,4)26-20(25-17)13-9-7-12(8-10-13)11-14-15(21)23-19(5,6)24-16(14)22/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXDGPRVRQBGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C3C(=O)OC(OC3=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.